tolQ protein
Description
Properties
CAS No. |
110736-92-0 |
|---|---|
Molecular Formula |
C14H19NO6 |
Synonyms |
tolQ protein |
Origin of Product |
United States |
Molecular Organization and Structural Biology of Tolq Protein
Genetic Architecture of the tolQ Locus within the tol-pal Operon
The genes encoding the components of the Tol-Pal system are clustered on the bacterial chromosome. In Escherichia coli, these genes are organized into two distinct operons, demonstrating a coordinated regulation of their expression.
Transcriptional Regulation and Operon Structure (e.g., orf1-tolQRA, tolB-pal-orf2)
The tolQ gene is part of the orf1-tolQRA operon nih.govmdpi.com. This operon includes orf1 (an open reading frame with no obvious phenotype when mutated), followed by tolQ, tolR, and tolA mdpi.com. A second operon, tolB-pal-orf2, contains the genes for the other core components of the Tol-Pal system mdpi.com. This genetic arrangement ensures the coordinated synthesis of the inner membrane components (TolQ, TolR, and TolA) of the Tol-Pal system.
The expression of the tolQRA operon is subject to transcriptional control. Research has shown that the RcsC/RcsB two-component regulatory system, which senses and responds to envelope stress, is involved in regulating the tolQRA genes nih.gov. A mutation in the sensor kinase RcsC was found to decrease the transcriptional activity of a tolA-lacZ fusion, indicating that the Rcs system modulates the expression of the tolQRA operon nih.gov. This regulatory link suggests that the cell can adjust the levels of the Tol-Pal components in response to changes in the state of the cell envelope nih.gov.
Translational Control Mechanisms Influencing TolQ Protein Expression
Within the orf1-tolQRA operon, there is evidence of translational coupling, a mechanism where the translation of a downstream gene is dependent on the translation of an upstream gene. Specifically, the translation of tolR is dependent on the translation of the preceding tolQ gene nih.govmdpi.com. This is consistent with the finding that there is no functional ribosome-binding site for the initiation of TolR synthesis, suggesting that ribosomes that terminate translation of TolQ are positioned to reinitiate translation of TolR nih.gov. This mechanism ensures the production of TolQ and TolR in appropriate ratios for their assembly into a functional complex.
Subcellular Localization and Membrane Topology of this compound
TolQ is an integral protein of the cytoplasmic membrane, where it functions as a core component of the Tol-Pal energy-transducing machinery.
Integral Cytoplasmic Membrane Association of this compound
Cellular fractionation experiments have unequivocally localized TolQ to the cytoplasmic (inner) membrane of E. coli nih.govresearchgate.net. As part of the Tol-Pal system, TolQ, along with TolR and TolA, forms a complex in the inner membrane that is energetically coupled to the proton motive force nih.govresearchgate.netnih.gov. This complex plays a critical role in transducing energy from the inner membrane to the outer membrane components of the system nih.gov.
Detailed Analysis of Transmembrane Helices and Periplasmic/Cytoplasmic Domains of this compound
The this compound, comprising 230 amino acids, is a polytopic membrane protein that spans the cytoplasmic membrane multiple times nih.govresearchgate.net. Analysis of its primary sequence and experimental data from protein fusion and protease accessibility studies have established a consistent topological model. TolQ has three transmembrane helices (TMHs) nih.govresearchgate.netnih.gov.
The topology of TolQ is characterized by:
An N-terminal domain located in the periplasm nih.govnih.gov.
Three transmembrane α-helices that anchor the protein in the cytoplasmic membrane nih.govresearchgate.netnih.gov.
A large cytoplasmic loop connecting the first and second transmembrane helices nih.govresearchgate.net.
A small periplasmic loop situated between the second and third transmembrane helices nih.govnih.gov.
A C-terminal domain that resides in the cytoplasm nih.gov.
The initiating formyl-methionine group is present on the mature protein, which suggests a rapid translocation of the N-terminal domain across the cytoplasmic membrane nih.gov. Mutational analyses have indicated that the third transmembrane region and portions of the large cytoplasmic loop are essential for TolQ's function nih.gov.
| Transmembrane Helix (TMH) | Residue Range (Source 1) | Residue Range (Source 2) | Residue Range (Source 3) |
|---|---|---|---|
| TMH1 | 16-36 | 9-36 | 19-37 |
| TMH2 | 139-159 | 127-159 | 138-156 |
| TMH3 | 171-191 | 162-191 | 169-187 |
Oligomeric State and Quaternary Structure of this compound
TolQ does not function as a monomer but rather assembles into a higher-order oligomeric complex with other Tol proteins. Chemical cross-linking studies have demonstrated that TolQ exists as multimers within the inner membrane complex nih.gov. Early estimations suggested that 4 to 6 molecules of TolQ associate within the TolQRA complex researchgate.netnih.gov.
Pentameric Assembly of this compound
The this compound, an integral inner membrane component of the Tol-Pal system in Gram-negative bacteria, self-assembles into a multimeric structure essential for its function. proteopedia.org Recent high-resolution structural studies, particularly cryo-electron microscopy (cryo-EM), have revealed that TolQ forms a symmetric pentameric pore. nih.govbiorxiv.org This assembly consists of five TolQ protomers arranged around a central channel. nih.govnih.gov
Computational modeling based on AlphaFold predictions aligns with these experimental findings, showing that the TolQ monomer has a structural arrangement highly similar to its homolog ExbB, which also forms pentamers. nih.gov The pentameric assembly of TolQ creates a transmembrane funnel that leads toward a cytoplasmic chamber. nih.govbiorxiv.org The pore of the pentamer has a diameter of approximately 25 Å on the periplasmic side. nih.gov This pentameric architecture is a conserved feature among related motor proteins like MotA and ExbB, suggesting a common structural basis for their function in transducing the proton motive force. nih.gov
The assembly is formed by the packing of transmembrane helices from each of the five TolQ monomers. nih.gov This organization is critical for the protein's role in energy transduction across the inner membrane. oup.com
| Structural Feature | Description | Source(s) |
| Oligomeric State | Pentamer | nih.gov, nih.gov, biorxiv.org |
| Overall Shape | Symmetric pore with a transmembrane funnel and cytoplasmic chamber | nih.gov, biorxiv.org |
| Method of Determination | Cryo-Electron Microscopy (Cryo-EM), Computational Modeling (AlphaFold) | nih.gov, nih.gov, biorxiv.org |
| Periplasmic Pore Diameter | ~25 Å | nih.gov |
| Homologous Structures | ExbB and MotA pentamers | nih.gov |
Stoichiometry of this compound within the TolQ-TolR-TolA Complex
The this compound functions as part of a larger inner membrane complex that includes TolR and TolA. oup.comuniprot.org Determining the precise stoichiometry of these components is crucial for understanding the mechanism of energy transduction. Early biochemical and genetic studies suggested that between four and six molecules of TolQ associate within the TolQ-TolR-TolA complex. proteopedia.orgnih.gov
More definitive insights have been provided by recent high-resolution structural analyses. Cryo-EM studies of the TolQ-TolR subcomplex from both Acinetobacter baumannii and Escherichia coli have conclusively established a stoichiometry of five TolQ protomers to two TolR protomers (5:2). nih.govbiorxiv.orgnih.gov In this arrangement, the TolQ pentamer forms the core structure, a central pore within which the transmembrane helices of the TolR dimer are located. nih.govbiorxiv.orgnih.gov
This 5:2 stoichiometry for the TolQ-TolR motor is consistent with that observed for the homologous Ton system motor, ExbB-ExbD, further highlighting a conserved architectural and functional paradigm among these inner membrane energy-transducing complexes. oup.commdpi.com The entire TolQ-TolR-TolA complex is assembled with a proposed stoichiometry of TolQ₅R₂A₁. nih.gov
| Complex | Component | Stoichiometry | Method of Determination | Source(s) |
| TolQ-TolR Subcomplex | TolQ | 5 | Cryo-Electron Microscopy (Cryo-EM) | nih.gov, nih.gov, biorxiv.org |
| TolR | 2 | Cryo-Electron Microscopy (Cryo-EM) | nih.gov, nih.gov, biorxiv.org | |
| TolQ-TolR-TolA Complex | TolQ | 4-6 (early estimates) | Biochemical/Genetic analysis | proteopedia.org, nih.gov |
| TolQ | 5 (current model) | Structural homology and modeling | nih.gov, oup.com | |
| TolR | 2 (current model) | Structural homology and modeling | nih.gov, oup.com | |
| TolA | 1 (current model) | Biochemical/Genetic analysis | nih.gov |
Mechanistic Principles of Energy Transduction by Tolq Protein
Proton Motive Force (PMF) Dependence of TolQ Protein Function
The function of the this compound is inextricably linked to the proton motive force across the bacterial inner membrane. uniprot.orgresearchgate.netnih.gov TolQ, in a complex with TolR, harnesses the energy stored in the transmembrane proton gradient to drive the activities of the Tol-Pal system. uniprot.orgebi.ac.uk This energy transduction is essential for the activation of the periplasmic protein TolA. uniprot.orguniprot.org The TolQ-TolR complex is thought to function as a proton channel, where the flow of protons through the complex induces conformational changes that are propagated through the system. researchgate.netasm.org Dissipation of the PMF using uncouplers has been shown to inhibit the function of the Tol-Pal system, demonstrating its direct reliance on this energy source. nih.govresearchgate.net This PMF-dependent process is crucial for maintaining outer membrane stability and integrity. uniprot.orgnih.govoup.comnih.govfrontiersin.org
| Feature | Description | References |
| Energy Source | Proton Motive Force (PMF) | uniprot.orgresearchgate.netnih.gov |
| Key Components | TolQ, TolR | uniprot.orgebi.ac.uk |
| Function | PMF-dependent activation of TolA | uniprot.orguniprot.org |
| Mechanism | Proton translocation through the TolQ-TolR complex | researchgate.netasm.org |
| Impact of PMF Dissipation | Inhibition of Tol-Pal system function | nih.govresearchgate.net |
Conformational Dynamics and Ligand-Induced Structural Rearrangements of this compound
The transduction of energy by TolQ is mediated through a series of conformational changes within the protein and its interaction partners. asm.orgfrontiersin.orgresearchgate.net Structural studies, including cryo-electron microscopy, have provided insights into the dynamic nature of TolQ. In its apo form, TolQ from Acinetobacter baumannii exists as a symmetric pentameric pore. nih.govnih.gov Upon binding to the TolR dimer, the TolQ pentamer undergoes a conformational rearrangement, resulting in a flexed, proton-impermeable state. nih.govnih.gov This ligand-induced structural change is a critical step in the energy transduction process. The interaction between TolQ and TolA, mediated by their transmembrane domains, is also crucial for the conformational changes in TolA that are dependent on the PMF. asm.orgnih.govresearchgate.net These dynamic rearrangements within the TolQ-containing complex are essential for transmitting the energy from the inner membrane to the outer membrane components of the Tol-Pal system. nih.gov
| State | Quaternary Structure | Key Features | References |
| Apo TolQ | Symmetric pentamer | Transmembrane funnel leading to a cytoplasmic chamber | nih.govnih.gov |
| TolQ-TolR Complex | Flexed TolQ pentamer accommodating a TolR dimer | Proton non-permeable stance | nih.govnih.gov |
Proposed Stator-Rotor Mechanism Involving the TolQ-TolR Complex
Based on structural and functional similarities to other bacterial ion-powered motors, such as the flagellar motor protein MotA, a stator-rotor mechanism has been proposed for the TolQ-TolR complex. nih.govresearchgate.netnih.gov In this model, the TolQ pentamer is suggested to act as the rotor, while the TolR dimer functions as the stator, anchored to the peptidoglycan layer. nih.govresearchgate.net The passage of protons through the interface between TolQ and TolR is thought to generate torque, causing the TolQ pentamer to rotate relative to the TolR dimer. nih.govresearchgate.net This rotation is then coupled to conformational changes in TolA, driving its interaction with downstream components of the Tol-Pal system. nih.govresearchgate.net This rotary mechanism provides a plausible explanation for how the electrochemical energy of the PMF is converted into mechanical work to maintain cell envelope integrity. frontiersin.orgnih.gov
| Component | Proposed Role | Analogy | References |
| TolQ Pentamer | Rotor | MotA | nih.govresearchgate.netnih.gov |
| TolR Dimer | Stator | MotB | nih.govresearchgate.net |
| Energy Conversion | Proton flow generates torque, leading to rotation | Flagellar motor | nih.govnih.govresearchgate.net |
Allosteric Regulation and Mechanistic Coupling within the Tol-Pal System Mediated by this compound
TolQ is a central mediator of allosteric regulation and mechanistic coupling within the Tol-Pal system, ensuring that energy transduction at the inner membrane is linked to events at the outer membrane. nih.gov The PMF-dependent conformational changes initiated by the TolQ-TolR complex are allosterically transmitted to TolA. nih.govresearchgate.net This "energized" state of TolA enables it to interact with the periplasmic protein TolB and the outer membrane lipoprotein Pal. researchgate.netnih.gov This intricate network of interactions, powered by TolQ, is essential for the proper localization and function of the Tol-Pal components at the cell division site. asm.orgnih.govasm.org The coupling of these events ensures the coordinated constriction of the inner and outer membranes during cell division and the maintenance of outer membrane integrity against various stresses. nih.govoup.comfrontiersin.org
| Effector | Mediator | Outcome | References |
| Proton Motive Force | TolQ-TolR complex | Conformational change in TolA | nih.govresearchgate.net |
| Energized TolA | TolA-TolB-Pal interaction | Coupling of inner and outer membrane events | researchgate.netnih.gov |
| Tol-Pal System Assembly | TolQ-mediated energy transduction | Maintenance of outer membrane integrity during cell division | nih.govasm.orgoup.comnih.govfrontiersin.orgasm.org |
Functional Contributions of Tolq Protein to Bacterial Cell Biology
Role in Maintaining Bacterial Cell Envelope Integrity
The bacterial cell envelope, consisting of the inner membrane, peptidoglycan layer, and outer membrane, serves as a critical barrier. The Tol-Pal system, including TolQ, is indispensable for maintaining the integrity of this complex structure, particularly under stress conditions. ontosight.ainih.govresearchgate.netoup.com
TolQ, as part of the Tol-Pal complex, is involved in maintaining the stability of the outer membrane. Mutations affecting tol-pal genes, including tolQ, can lead to severe outer membrane instability, increased permeability, and hypersensitivity to various external insults such as detergents and antibiotics. ontosight.aipnas.orgoup.comnih.govresearchgate.netoup.comannualreviews.orgnih.govasm.org The Tol-Pal system is thought to stabilize the outer membrane by maintaining its connection to the peptidoglycan layer, partly through the lipoprotein Pal. pnas.orgnih.govasm.org This connection is crucial for resisting turgor pressure and maintaining the structural integrity of the cell. embopress.org The TolQ-TolR complex, utilizing the proton motive force, is essential for the energy-dependent activation of TolA, which in turn interacts with Pal, suggesting a mechanism by which inner membrane energy is coupled to outer membrane stability. pnas.orgnih.govuniprot.orguniprot.orgnih.govfrontiersin.org Defects in the Tol-Pal system can result in outer membrane lipid dyshomeostasis, which contributes to the observed defects in stability and permeability. annualreviews.org
Mutations in tol-pal genes, including tolQ, are associated with the release of periplasmic proteins into the extracellular medium. nih.govannualreviews.orgasm.org This indicates that the Tol-Pal system plays a role in maintaining the barrier function of the outer membrane, thereby controlling the retention of contents within the periplasmic space. The destabilization of the outer membrane due to a defective Tol-Pal system compromises its ability to prevent the leakage of periplasmic components. nih.govasm.org
Involvement in Bacterial Cell Division and Morphogenesis
Table 1: Summary of TolQ Interactions and Their Impact on Cell Division
| Interacting Partner | TolQ Domain Involved | Partner Domain Involved | Observed Effect | Research Method | Source |
| FtsN | Amino-terminal | Periplasmic | Overexpression of TolQ sequesters FtsN, disrupting cell division. | Cytoplasm-based two-hybrid analysis | nih.govnih.gov |
| TolR | Transmembrane helices | Transmembrane helices | Forms the TolQ-TolR stator complex, essential for TolA activation. | Mutational and crosslinking studies, Cryo-EM | oup.comfrontiersin.orgasm.orgbiorxiv.org |
| TolA | Transmembrane helix | N-terminal transmembrane helix | Forms part of the inner membrane Tol complex, transduces energy to the outer membrane. | Biochemical studies, Mutational and crosslinking studies | oup.comnih.govasm.orgbiorxiv.orgproteopedia.org |
Mutations in tolQ and other tol-pal genes can lead to alterations in bacterial cell shape and growth patterns. nih.govasm.orgbiorxiv.orgnih.govnih.gov For instance, overexpression of TolQ in E. coli can result in the formation of elongated rods coupled in long chains, a phenotype similar to that observed in FtsN-depleted cells. nih.govnih.gov This suggests that proper levels and function of TolQ are important for maintaining normal cell morphology during growth and division. In some bacteria, like Sinorhizobium meliloti, the Tol-Pal system, including TolQ, is indispensable for cell growth and promotes unipolar growth and cell division, highlighting its role in coordinating growth and division processes to maintain characteristic cell shape. biorxiv.org The system is thought to be involved in the remodeling of the peptidoglycan layer at cell division sites, which is essential for maintaining cell shape and integrity during proliferation. researchgate.net
Table 2: Phenotypes Associated with tolQ Mutations or Overexpression
| Condition | Observed Phenotype | Associated Process(es) | Source |
| tolQ deletion | Subtle chaining in low-salt conditions; altered morphology; outer membrane blebbing; increased OMV formation; release of periplasmic proteins; hypersensitivity to drugs/detergents. | Cell division; Outer membrane integrity; Periplasmic retention | nih.govresearchgate.netannualreviews.orgasm.orgasm.orguniprot.orgnih.gov |
| tolQ overexpression | Elongated rods coupled in long chains (in E. coli); null-FtsN-like division phenotype. | Cell division; Cell shape | nih.govnih.gov |
| tol-pal mutants | Delayed outer membrane invagination; large outer membrane blebs at constriction sites and cell poles; filamentation. | Cell division; Morphogenesis; Outer membrane integrity | oup.comnih.govasm.orguniprot.org |
Macromolecule Translocation Across the Cell Envelope
The TolQRA proteins are critical for the uptake and translocation of specific large molecules, such as group A colicins and filamentous phage DNA, across the bacterial cell envelope. oup.comuniprot.orgoup.comnih.gov This process is energy-dependent, utilizing the proton motive force (PMF) across the inner membrane. uniprot.orguniprot.organr.frpnas.orgfrontiersin.orgoup.com
Group A colicins are bacterial toxins that utilize the Tol system to enter susceptible cells. oup.comuniprot.orgoup.comasm.orgportlandpress.comembopress.org These colicins first bind to specific outer membrane receptors. oup.comasm.orgportlandpress.comembopress.org Following receptor binding, the N-terminal translocation domain of the colicin interacts with components of the Tol system in the periplasm, including TolA, TolB, and TolR. oup.comoup.comasm.orgresearchgate.netresearchgate.net
Recent studies have also identified an interaction between the TolQ protein and the translocation domain of colicin K, suggesting that periplasmic regions of TolQ are involved in this process. asm.org Mutational analysis of TolQ has indicated that specific residues in its periplasmic loop are important for colicin K binding and activity. asm.org The interaction between colicins and the Tol proteins is thought to trigger the translocation of the colicin's N-terminal domain towards the inner membrane. researchgate.net
The energy for colicin translocation is provided by the PMF, coupled through the TolQ-TolR complex, which is hypothesized to act as a motor energizing TolA. anr.frpnas.orgfrontiersin.orgoup.comresearchgate.net This energy transduction facilitates the movement of the colicin through the periplasm and across the inner membrane, allowing its cytotoxic domain to reach its target within the cell. oup.comasm.orgportlandpress.com
Filamentous bacteriophages, such as f1, fd, and M13, infect Escherichia coli by injecting their single-stranded DNA genome into the cytoplasm. oup.comoup.comnih.govlth.secapes.gov.broup.com This process is initiated by the interaction of the phage's gene III protein (pIII) with the tip of the bacterial F conjugative pilus and subsequently with TolA. oup.comnih.govlth.secapes.gov.br
The translocation of the filamentous phage DNA into the cytoplasm is absolutely dependent on the presence of the TolQRA proteins. oup.comoup.comnih.govcapes.gov.br In the absence of any of these proteins, productive infection does not occur. nih.gov The TolQRA complex is believed to play a role in the insertion of the major phage capsid protein, pVIII, into the cytoplasmic membrane during infection, and may also function as a channel for the phage DNA to cross the inner membrane. oup.comoup.comnih.gov
Similar to colicin uptake, the energy for filamentous phage DNA translocation is derived from the PMF, mediated by the TolQ-TolR-TolA complex. anr.frpnas.orgfrontiersin.orgoup.com The interaction between the phage pIII protein and TolA is crucial for this energy-dependent DNA entry process. oup.comnih.govlth.secapes.gov.br
Other Identified Cellular Roles of this compound
Beyond its established roles in macromolecule translocation and maintaining outer membrane integrity, the Tol-Pal system, including TolQ, has been implicated in other cellular processes. uniprot.orgresearchgate.netnih.govasm.orgembopress.orgohiolink.edu
The Tol-Pal complex is required for the proper polar localization of chemoreceptor clusters in Escherichia coli. uniprot.orgresearchgate.netnih.govasm.orgresearchgate.netstring-db.org Disruption of the Tol-Pal system perturbs the positioning of these clusters, affecting cell motility and chemotaxis. researchgate.netnih.govresearchgate.net While the exact mechanism is still under investigation, research suggests that chemoreceptors interact with components of the Tol-Pal complex, and this interaction is necessary for maintaining their polar localization. researchgate.netnih.govresearchgate.net This suggests a role for the Tol-Pal system in restricting the mobility of chemoreceptor clusters at the cell poles. researchgate.netnih.gov
Recent findings suggest that the Tol-Pal system may also be required for the activity of several outer membrane-localized enzymes involved in cell wall remodeling. uniprot.orgpnas.org Specifically, the system appears to be necessary for promoting the cleavage of cell wall glycans at the division site, which is essential for proper daughter cell separation. pnas.org This indicates a potential role for the Tol-Pal machinery in coordinating outer membrane invagination with peptidoglycan processing during cell division, possibly by influencing the activity of relevant outer membrane enzymes. pnas.orgelifesciences.org
Here is a summary of TolQ's functional contributions:
| Functional Area | Specific Role | Key Interacting Partners (within Tol-Pal system) | External Interacting Partners (examples) |
| Macromolecule Translocation | |||
| Group A Colicin Uptake and Translocation | Facilitates energy-dependent movement across cell envelope. | TolR, TolA, TolB | Group A Colicins (e.g., Colicin K) |
| Filamentous Phage DNA Translocation into Cytoplasm | Required for DNA entry and insertion of phage proteins into inner membrane. | TolR, TolA | Filamentous Phage (e.g., pIII, pVIII) |
| Other Cellular Roles | |||
| Polar Localization of Chemoreceptor Clusters | Required for maintaining proper positioning at cell poles. | TolA, TolR, TolB, Pal | Chemoreceptors |
| Modulation of Outer Membrane Enzyme Activity | Potentially required for activity of cell wall remodeling enzymes. | TolA, TolR, TolB, Pal | Outer membrane-localized enzymes (e.g., DigH) |
Protein Protein Interaction Network of Tolq Protein
Intrinsic Interactions within the Tol-Pal System
The TolQ protein engages in crucial interactions with other components of the Tol-Pal system, particularly TolR and TolA, within the inner membrane. These interactions are fundamental to the energy transduction mechanism that powers the system's functions.
TolQ-TolR Interaction Interfaces and Dynamics
TolQ and TolR interact within the inner membrane, forming a complex that is believed to act as a stator, harnessing the PMF frontiersin.orgbiorxiv.org. Cross-linking experiments and suppressor mutant analyses have provided insights into the interaction interfaces between TolQ and TolR. The third transmembrane domain (TMH) of TolQ has been shown to interact with the transmembrane domain of TolR nih.gov. The C-terminal domain of TolR also appears to play a role in the TolQ-TolR interaction nih.gov. Studies suggest that residues located in the transmembrane segments of TolQ and TolR may form an ionic channel, and small lateral chain residues are involved in the assembly of these transmembrane segments anr.fr.
The interaction between TolQ and TolR is dynamic and is coupled to the PMF. The flow of protons through a putative channel formed by TolQ-TolR is suspected to induce conformational changes anr.fr. These changes in TolQ and TolR are then transmitted to other components of the system frontiersin.organr.frbiorxiv.org. Cryo-electron microscopy (cryo-EM) studies of the Acinetobacter baumannii TolQ-TolR complex suggest that the complex forms a stator-rotor structure in the inner membrane, cycling through different conformational states in response to the energy source biorxiv.org.
TolQ-TolA Interaction Sites and Functional Implications
TolQ also interacts with TolA in the inner membrane. The N-terminal domain of TolA interacts with TolQ and TolR uniprot.orguniprot.org. Specifically, the transmembrane domain of TolA interacts with the first transmembrane domain of TolQ nih.gov. These interactions are essential for coupling the inner membrane stator complex (TolQ-TolR) to the periplasmic and outer membrane components of the system frontiersin.organr.frbiorxiv.org.
The interaction between TolQ, TolR, and TolA forms a motor subcomplex that generates rotary force driven by the electrochemical gradient biorxiv.org. This force is then transferred by TolA to reorganize other subcomplexes of the Tol-Pal system biorxiv.org. The PMF-dependent activation of TolA and its subsequent interaction with Pal at the outer membrane requires the presence of both TolQ and TolR uniprot.orguniprot.org. This indicates that the TolQ-TolR interaction is functionally coupled to the TolA-Pal interaction, mediated through conformational changes transmitted via TolA frontiersin.organr.fr.
Conformational Coupling between TolQ and Distal Tol-Pal Components (TolB, Pal)
While TolQ primarily interacts with TolR and TolA in the inner membrane, its function is conformationally coupled to the more distal components of the Tol-Pal system, namely TolB and Pal, located in the periplasm and outer membrane, respectively frontiersin.organr.fr. The energy transduced by the TolQ-TolR stator is transmitted through TolA to drive events at the outer membrane, particularly the dissociation of the TolB-Pal complex frontiersin.orgnih.gov.
The conformational changes initiated by PMF-driven motion within the TolQ-TolR stator are thought to be transmitted through the elongated helical hairpin domain of TolA, enabling it to reach and interact with the TolB-Pal complex at the outer membrane frontiersin.org. The interaction between TolA and TolB occurs via the C-terminal domain of TolA and the N-terminal domain of TolB ebi.ac.uknih.govuniprot.orgnih.gov. This interaction is crucial for the capture of diffusing TolB-Pal complexes by the inner membrane complex frontiersin.org. The force generated by the TolQ-TolR-TolA complex is hypothesized to rely on proton flux, driving conformational changes in TolR and TolA that ultimately lead to the release of Pal from TolB by TolA in a force-dependent manner frontiersin.org.
The conformational equilibrium of TolB, between a compact state associated with Pal and a relaxed state capable of binding TolA, is influenced by its interactions within the Tol-Pal system frontiersin.orgnih.gov. A ternary TolA-TolB-Pal complex can form, and it is on this complex that the TolQ-TolR stator is thought to exert force frontiersin.org. This intricate conformational coupling across the cell envelope, mediated by the protein-protein interactions within the Tol-Pal system, allows the inner membrane complex to influence the state and localization of proteins at the outer membrane, contributing to processes like outer membrane integrity and cell division frontiersin.orgebi.ac.uknih.govanr.fr.
Analogous Energy Transduction Systems: Comparison of this compound with ExbB
The Tol-Pal system shares notable similarities with other energy transduction systems in Gram-negative bacteria, particularly the TonB-ExbB-ExbD system. TolQ is functionally and structurally analogous to ExbB within this related system.
Structural and Functional Homology between TolQ and ExbB
TolQ and ExbB are structural and functional homologs, both serving as components of inner membrane complexes that harness the PMF for energy transduction frontiersin.orgfrontiersin.orguniprot.orgebi.ac.ukasm.orgresearchgate.net. Both proteins are multi-pass inner membrane proteins uniprot.orguniprot.orguniprot.orguniprot.org. ExbB belongs to the ExbB/TolQ family, highlighting their relatedness uniprot.org.
Functionally, both TolQ-TolR and ExbB-ExbD complexes act as stators that utilize the PMF to energize their respective partner proteins, TolA and TonB frontiersin.orgfrontiersin.orgasm.org. The TolQ-TolR complex is required for the PMF-dependent activation of TolA uniprot.orguniprot.org, while the ExbB-ExbD complex harnesses the PMF and transfers it to the TonB subunit frontiersin.org. This energy transfer is crucial for the functions of both systems, which include the import of various substrates across the outer membrane and the maintenance of cell envelope integrity frontiersin.orgnih.govfrontiersin.org.
Insights from Cross-Complementation Studies and Chimeric Proteins
Cross-complementation studies and experiments involving chimeric proteins have provided significant insights into the functional similarities and differences between the Tol and TonB systems, and specifically the roles of TolQ and ExbB. These studies have demonstrated that, to some extent, components of one system can functionally replace components of the other.
Genetic cross-complementation experiments have shown that plasmids carrying exbB and exbD can restore sensitivity to group A colicins in tolQ tolR mutants, which are typically sensitive to these colicins via the Tol-Pal system asm.orgnih.gov. Conversely, plasmids encoding tolQ and tolR can confer sensitivity to group B colicins in exbB exbD mutants, which normally utilize the TonB system for the uptake of these colicins asm.orgnih.gov. This mutual functional replacement indicates that TolQ-TolR and ExbB-ExbD can, to some degree, substitute for each other's function in energizing their respective partner proteins, TolA and TonB asm.orgresearchgate.netnih.gov.
However, the level of complementation is often partial, suggesting that while the core energy transduction mechanism is conserved, there are specific adaptations or co-evolved features that optimize the interaction within each native system asm.orgresearchgate.netnih.gov. For instance, the activity of ExbB-ExbD via TolA was observed to be higher in cells lacking TonB, and the activity of TolQ-TolR via TonB was increased when TolA was missing nih.gov. This suggests that the distinct TolA and TonB proteins mediate exclusive interactions with their respective outer membrane receptors nih.gov.
Studies using chimeric proteins, although not explicitly detailed in the provided snippets regarding TolQ-ExbB chimeras, generally involve swapping domains or regions between homologous proteins to identify which parts are responsible for specific interactions or functions. The success of cross-complementation with intact proteins implies that the key interaction interfaces and energy transfer mechanisms between the stator (TolQ-TolR or ExbB-ExbD) and the energy transducer (TolA or TonB) are conserved enough to allow for some level of functional exchange asm.orgnih.gov. The partial nature of this complementation, however, underscores the co-evolution of the components within each system, such as the coevolution of ExbB with ExbD and TolQ with TolR nih.gov.
Compound Names and UniProt IDs
External Protein Interaction Partners of this compound
Beyond its core interactions within the Tol-Pal complex itself, TolQ engages in interactions with proteins external to this system, playing roles in processes such as cell division and the entry of filamentous phages.
Direct and Indirect Interactions with Cell Division Proteins (e.g., FtsN)
The Tol-Pal system, including TolQ, is involved in the late stages of cell division and localizes to cell constriction sites anr.frresearchgate.net. The recruitment of Tol proteins to the division site is dependent on the activity of FtsN, an essential cell division protein that activates septal peptidoglycan synthesis and cell constriction uniprot.orguniprot.org.
Research indicates both indirect and potentially direct interactions between TolQ and FtsN. While FtsN appears to play a role in recruiting Tol proteins to the divisome, this role might be indirect, with the physical interaction occurring subsequent to recruitment nih.gov. The localization of TolQ and TolA to the septum is influenced by the remodeling of peptidoglycan and the activity of FtsN and its interacting partners, such as FtsWI, rather than solely through direct interaction with FtsN researchgate.net.
However, studies using cytoplasm-based two-hybrid analysis have shown a specific in vivo association between the amino-terminal domain of TolQ and the periplasmic domain of FtsN in Escherichia coli. nih.govnih.gov Overexpression of TolQ can lead to a cell division phenotype resembling that seen when FtsN is depleted, characterized by elongated, chained cells nih.govnih.gov. This phenotype can be rescued by the concomitant overexpression of FtsN, suggesting a model where excess TolQ sequesters FtsN, thereby disrupting its essential role in the divisome nih.govnih.gov. FtsN contains a SPOR domain known to bind peptidoglycan, which is relevant to its function in septal synthesis and localization ebi.ac.uk.
Binding and Interaction with Filamentous Phage Proteins (e.g., pIII)
The Tol-Pal system is essential for the uptake of filamentous phage DNA into the host cell uniprot.org. Filamentous phages, such as f1, fd, and M13, require the host proteins TolA, TolQ, and TolR for efficient translocation of their DNA across the bacterial envelope asm.orgnih.gov. The process begins with the interaction of the phage's gene III protein (pIII) with the host's F conjugative pilus, followed by pilus retraction that brings the phage close to the bacterial surface nih.gov.
The phage protein pIII, a minor coat protein located at the tip of the virion, is crucial for infection and interacts with the TolQRA system nih.govuzh.ch. While initial studies highlighted a direct interaction between the C-terminal domain of TolA (TolAIII) and the N-terminal domain of pIII (pIII-N1), the precise roles and interactions of TolQ and TolR in this process were less clear asm.orgnih.gov.
More recent investigations have provided evidence for a direct binding interaction between the phage adhesion protein pIII and both TolQ and TolR researchgate.netnih.gov. These interactions are reported to occur between the transmembrane helix domains of pIII, TolQ, and TolR and may be influenced by the proton motive force researchgate.netnih.gov. The TolQRA complex is hypothesized to be directly involved in the insertion of the major phage capsid protein, pVIII, into the inner membrane during the infection process nih.gov.
Interplay with Growth and Septation (Rgs) Proteins in Non-Enteric Bacteria (e.g., Sinorhizobium meliloti)
In non-enteric bacteria, such as the alphaproteobacterium Sinorhizobium meliloti, the Tol-Pal system interacts with a distinct set of proteins known as Rhizobial growth and septation (Rgs) proteins asm.orgnih.govbiorxiv.org. S. meliloti exhibits unipolar growth, elongating its cell wall at the new cell pole generated by division asm.orgbiorxiv.org.
Studies screening for interaction partners of S. meliloti polar growth factors RgsP and RgsM identified the inner membrane components of the Tol-Pal system, TolQ and TolR, among them asm.orgnih.govbiorxiv.org. TolQ, along with several Rgs proteins including RgsA, RgsS, and RgsE, localize to the growing cell pole during the elongation phase and subsequently to the septum in pre-divisional cells asm.orgnih.govbiorxiv.org.
Depletion studies in S. meliloti have shown that TolQ and most Rgs proteins are indispensable for cell growth asm.orgnih.govbiorxiv.org. Co-immunoprecipitation experiments using TolQ as bait have confirmed interactions with TolR, TolA, and specific Rgs proteins such as RgsA, RgsS, and RgsE biorxiv.orgresearchgate.net. Notably, RgsS is identified as a putative FtsN-like protein containing a SPOR domain, highlighting a potential functional link and suggesting that the spatial and temporal regulation of the Tol-Pal system by divisome and elongasome components may be conserved across different bacterial species nih.govbiorxiv.orgresearchgate.net. This interplay between the Tol-Pal system and Rgs proteins is crucial for promoting unipolar growth and coordinated cell division in S. meliloti. asm.orgnih.govbiorxiv.orgstring-db.org
Protein and Associated Identifier Information
| Protein Name | Organism | Identifier Type | Identifier |
| This compound | Escherichia coli (strain K12) | UniProtKB | P0ABV0 |
| This compound | Sinorhizobium meliloti | UniProtKB | A0A0C9W1W6 |
| Cell division protein FtsN | Escherichia coli (strain K12) | UniProtKB | P29131 |
| Gene III protein (pIII) | Enterobacteria phage f1 | UniProtKB | P69155 |
| Protein P3 (pIII) | Enterobacteria phage PRD1 | UniProtKB | P22535 |
| Rgs proteins (e.g., RgsA, RgsS, RgsE) | Sinorhizobium meliloti | Note | See text |
Note: PubChem CIDs are primarily for chemical compounds and are not typically used for proteins. Protein identifiers are commonly found in databases like UniProt.
Mutational Analysis and Phenotypic Consequences of Tolq Protein Alterations
Impact of tolQ Gene Deletions and Point Mutations on Cell Envelope Permeability
Mutations affecting the tolQ gene, including complete deletions and specific point mutations, have been shown to compromise the integrity and permeability of the bacterial cell envelope. In Escherichia coli, deletions of tolQ result in a subtle phenotype characterized by cell chaining, particularly under conditions of low salt concentration. ontosight.aitexilajournal.com This suggests a role for TolQ in maintaining proper cell division and separation, which is influenced by osmotic conditions.
Collectively, mutations in any of the tol-pal genes, including tolQ, contribute to defects in outer membrane integrity. fishersci.ptguidetopharmacology.org This compromised barrier function leads to the release of periplasmic contents, increased sensitivity to various harmful agents such as bile salts, detergents, quaternary compounds, and aminoglycoside antibiotics, and the formation of outer membrane blebs. fishersci.ptguidetopharmacology.orgfishersci.ca The severity of these phenotypes, including the degree of periplasmic component release and sensitivity to antibacterial agents, can vary depending on the specific tolQRAB mutation. nih.gov In Acinetobacter baumannii, deletion of tolQ has been linked to changes in cell morphology and heightened sensitivity to antibiotics like gentamicin (B1671437) and bacitracin. mims.com Notably, attempts to inactivate the chromosomal copy of tolQ in Pseudomonas aeruginosa were unsuccessful, suggesting that a functional TolQ protein may be essential for viability in this species. fishersci.ca
The impact of tolQ mutations on cell envelope permeability can be summarized as follows:
| Mutation Type | Organism | Observed Phenotypes |
| Deletion | E. coli | Cell chaining (low salt), subtle phenotype. ontosight.aitexilajournal.com |
| Point Mutations (TMs) | E. coli | Altered cell envelope integrity, Ribonuclease I leakage, OMV formation. scribd.comwikipedia.orgmims.commims.com |
| Point Mutations | S. typhimurium | Increased cell envelope permeability, Bile salt sensitivity, Decreased survival. scribd.comwikipedia.orgmims.commims.comthegoodscentscompany.com |
| Point Mutations | E. chrysanthemi | Increased cell envelope permeability, Bile salt sensitivity, Decreased survival. scribd.comwikipedia.orgmims.commims.comthegoodscentscompany.com |
| Any tol-pal mutation | Gram-negative bacteria | Defective OM integrity, Periplasmic content release, Hypersensitivity (bile salts, detergents, antibiotics), Blebbing. fishersci.ptguidetopharmacology.orgfishersci.ca |
| Deletion | A. baumannii | Altered cell morphology, Increased antibiotic sensitivity (gentamicin, bacitracin). mims.com |
| Deletion | P. aeruginosa | Potentially lethal phenotype (inactivation unsuccessful). fishersci.ca |
Effects of this compound Mutants on Colicin and Phage Sensitivity/Uptake
The this compound is indispensable for the cellular uptake of group A colicins and the translocation of filamentous phage DNA into the bacterial cytoplasm. scribd.commims.comthegoodscentscompany.comfishersci.canih.govgenome.jpnih.govmdpi.com Consequently, mutations in tolQ can confer resistance or insensitivity to these macromolecules. genome.jpmdpi.comfishersci.dk The specific tolQ allele can influence the degree of sensitivity to different phages and colicins. scribd.com
Studies involving double mutants have further illuminated the role of TolQ in macromolecule uptake. For instance, double exbB tolQ mutants of E. coli exhibited complete resistance to bacteriophages T1 and φ80, whereas single exbB or tolQ mutants remained sensitive. citeab.comnih.gov This highlights a cooperative or possibly redundant function between the Tol and Ton systems in the uptake of certain phages. Similarly, E. coli cells with exbB mutations showed partial tolerance to colicins B, D, and M, which was enhanced to full tolerance upon the introduction of tolQ mutations. citeab.comnih.gov This suggests that both ExbB and TolQ are involved in the uptake mechanisms for these TonB-dependent colicins.
The import pathways for colicins are distinct based on their group. Group A colicins rely on the Tol system (TolQ, TolR, TolA, and TolB) for their entry, while group B colicins utilize the ExbB, ExbD, and TonB proteins. nih.gov Functional similarities exist between components of the two systems; TolQ and ExbB, as well as TolR and ExbD, can partially substitute for each other in conferring sensitivity to their respective colicins and phages. fishersci.cagenome.jpnih.govciteab.com
Interestingly, some research indicates that TolQ point mutants that are defective in utilizing the proton motive force (PMF) for general Tol system functions can still support efficient filamentous phage import. researchgate.net This suggests that while PMF is crucial for many Tol-dependent processes, phage translocation might involve a slightly different mechanism or a less stringent requirement for PMF coupling by TolQ. A specific tolQ mutant in E. coli, where alanine (B10760859) at position 13 in the first transmembrane segment is replaced by glycine (B1666218) and serine at position 14 is absent, resulted in resistance to group A colicins. genome.jp
Key findings on the effects of tolQ mutants on colicin and phage sensitivity:
| Mutant Allele/Condition | Organism | Effect on Sensitivity/Uptake | Relevant Macromolecules |
| tolQ mutations | E. coli | Insensitivity/resistance to uptake. genome.jpmdpi.comfishersci.dk | Group A colicins, Filamentous phages. scribd.commims.comthegoodscentscompany.comfishersci.canih.govgenome.jpnih.govmdpi.com |
| Different tolQ alleles | E. coli | Varying sensitivities. scribd.com | Phage, Colicins. scribd.com |
| Double exbB tolQ mutants | E. coli | Complete resistance. citeab.comnih.gov | Bacteriophages T1, φ80. citeab.comnih.gov |
| exbB + tolQ mutations | E. coli | Enhanced tolerance (from partial to full). citeab.comnih.gov | Colicins B, D, M. citeab.comnih.gov |
| TolQ PMF-defective mutants | E. coli | Still efficient for import. researchgate.net | Filamentous phage. researchgate.net |
| TolQ A13G, ΔS14 mutant | E. coli | Resistance. genome.jp | Group A colicins. genome.jp |
Phenotypes Associated with this compound Overexpression
While tol mutations typically result in subtle phenotypes, the overexpression of the this compound in E. coli leads to a much more pronounced and distinct cellular phenotype. ontosight.aiebi.ac.uknih.govnih.gov Instead of the chaining observed in tol mutants under specific conditions, TolQ overexpression causes cells to form elongated rods coupled in long chains, even when grown in normal salt concentrations. ontosight.aiebi.ac.uknih.govnih.gov
This filamentation phenotype is a direct consequence of TolQ overexpression and does not require the presence of other components of the cytoplasmic membrane-associated Tol complex, such as TolR or TolA; overexpression of these proteins alone does not produce a similar phenotype. ontosight.aiebi.ac.uknih.govnih.gov
The observed filamentation phenotype strongly resembles that seen in cells depleted of the essential cell division protein FtsN. ontosight.ainih.gov This similarity has led to the hypothesis that high levels of this compound may interfere with FtsN function, potentially by sequestering it and preventing its proper localization to the divisome, the protein machinery responsible for bacterial cell division. ebi.ac.uknih.govnih.gov This suggests a potential interaction or regulatory link between TolQ and the cell division machinery, particularly FtsN.
Phenotypes associated with TolQ overexpression:
| Condition | Organism | Observed Phenotype | Comparison to other mutants |
| TolQ Overexpression | E. coli | Elongated rods, Long chains (normal salt). ontosight.aiebi.ac.uknih.govnih.gov | More overt than tol mutations. ontosight.aiebi.ac.uknih.govnih.gov Similar to FtsN depletion. ontosight.ainih.gov |
Mapping Essential Residues and Functional Domains of this compound via Mutagenesis
Mutagenesis studies have been instrumental in defining the structural organization and identifying critical residues and functional domains within the this compound. TolQ is characterized as a multipass transmembrane protein integrated into the inner (cytoplasmic) membrane, typically consisting of approximately 230 amino acids. scribd.comwikipedia.orgmims.comgenome.jpnih.govmdpi.com Topological studies have revealed that the N-terminus of TolQ is located in the periplasmic space. genome.jpnih.govmdpi.com The protein contains three predicted transmembrane segments (TMDs), approximately located at residues 9-36 (TM1), 127-159 (TM2), and 162-191 (TM3). genome.jpmdpi.com These TMDs are connected by loops, including a small periplasmic loop and two larger portions situated in the cytoplasm. genome.jp
Mutations within the inner membrane (IM) segments of TolQ, along with those in TolR and TolA, result in severe phenotypic abnormalities, underscoring the critical nature of interactions within the TolQ-TolR-TolA complex for proper function. scribd.comwikipedia.orgmims.commims.com Mutagenesis has allowed for the mapping of essential residues within TolQ that are crucial for maintaining outer membrane stability. These residues, when substituted, lead to an outer membrane instability phenotype and are localized to the interior of the TolQ pore. scribd.comthegoodscentscompany.comuni.lu These critical residues are primarily found within the upper region of the TolQ pore, which is known to interact with the transpore helices (TPHs) of the TolR dimer. uni.lu
Comparative analysis with homologous systems, such as the MotA-MotB and ExbB-ExbD complexes, suggests the presence of a conserved ring of threonine residues within the transmembrane region of TolQ (specifically T145 in helix 6 and T178 in helix 7). uni.lu These threonine residues are hypothesized to play a role in stabilizing protonated residues in TolR, which is important for PMF coupling. uni.lu Experimental evidence supports the significance of these regions; single mutations corresponding to Thr148 and Thr181 in A. baumannii TolQ lead to outer membrane destabilization phenotypes comparable to those observed with a complete tol operon deletion in E. coli. wikipedia.orgmims.com
Further insights into TolQ's functional domains have come from genetic suppression experiments. Suppressor mutations that were able to restore the functional activity of certain tolA mutants were found to be located within the first transmembrane helix of TolQ. fishersci.ptethz.ch This finding confirms the essential role of TolQ's first transmembrane domain in mediating interactions with TolA, a key partner in the Tol-Pal complex. The high degree of sequence homology between the transmembrane segments of TolQ and its analog ExbB in the Ton system also emphasizes the functional importance of these membrane-spanning regions. genome.jp
Summary of essential residues and functional domains:
| Feature | Location/Description | Significance |
| N-terminus | Periplasmic space. genome.jpnih.govmdpi.com | Defines protein topology. genome.jpnih.govmdpi.com |
| Transmembrane Domains (TM1, TM2, TM3) | Approx. residues 9-36, 127-159, 162-191. genome.jpmdpi.com | Essential for membrane integration and function. genome.jpmdpi.com Involved in interactions within the Tol complex. scribd.comwikipedia.orgmims.commims.com |
| Cytoplasmic Loops | Between TM1 and TM2, and after TM3. genome.jp | Contribute to protein structure and potential interactions. genome.jp |
| Essential Residues | Interior of the TolQ pore, upper region interacting with TolR TPHs. scribd.comthegoodscentscompany.comuni.lu | Crucial for maintaining outer membrane stability. scribd.comthegoodscentscompany.comuni.lu |
| Conserved Threonines | T145 (helix 6), T178 (helix 7) (in E. coli TolQ, analogous in A. baumannii). uni.lu | Proposed role in stabilizing protonated TolR, PMF coupling. uni.lu Mutations cause OM destabilization. wikipedia.orgmims.com |
| First Transmembrane Helix | TM1 (Approx. residues 9-36). genome.jpmdpi.com | Essential for interaction with TolA. fishersci.ptethz.ch |
Evolutionary Landscape and Conservation of Tolq Protein
Phylogenetic Distribution and Conservation Patterns of tolQ Gene Across Gram-Negative Phyla
The presence of intact tol-pal gene clusters in species like Chlamydia and Chlorobium tepidum suggests that a functional system was established prior to the evolution of Proteobacteria. caister.com However, some species, particularly obligate intracellular parasites and bacteria producing large numbers of outer membrane vesicles, appear to have lost the tol-pal genes during evolution. nih.gov
Studies comparing TolQ sequences across different species, such as Escherichia coli and Pseudomonas aeruginosa, reveal significant levels of identity and similarity. For instance, the P. aeruginosa TolQ protein shares 53.0% identity and 67.8% similarity with E. coli TolQ. asm.org This level of conservation is higher compared to some other components of the system, like TolA, which can be highly divergent. caister.com
Identification of Conserved Amino Acid Motifs and Domains in this compound
TolQ is characterized by three hydrophobic membrane-spanning domains (transmembrane helices). researchgate.netproteopedia.orgnih.gov These transmembrane regions are particularly important for the protein's function and show a high degree of conservation across bacterial species. asm.org
Specific conserved amino acid residues within these transmembrane helices have been identified as crucial for TolQ activity. For example, Glutamate 173 (E173) in E. coli TolQ, located in the third transmembrane helix, is a highly conserved charged residue. asm.org While initially thought to be essential, studies suggest it might not be strictly required for all TolQ activity, potentially functioning in proton pathways through water bridges. asm.org Threonine 148 (T148) in the second transmembrane helix and Threonine 181 (T181) in the third transmembrane helix are also highly conserved in TolQ and its homologues like ExbB and MotA, and are proposed to be part of a proton pathway. asm.orgfrontiersin.org Serine 155 (S155) is less conserved and often replaced by Alanine (B10760859) in TolQ. asm.org
Co-conservation analyses have highlighted residues in TolQ that are conserved alongside residues in interacting proteins like TolR and TolA. For instance, TolQ T178 shows high co-conservation with the essential TolR D23, residues situated in close proximity and suggested to be involved in proton trafficking. frontiersin.org Similarly, TolQ L175 is strongly co-conserved with TolR V27. frontiersin.org Interactions between the first transmembrane helix of TolQ and the transmembrane helix of TolA are also supported by co-conservation analysis and genetic suppression studies, indicating conserved binding sites. nih.govresearchgate.net
The membrane topology of TolQ includes a periplasmic N-terminal tail, a large cytoplasmic loop between the first and second transmembrane segments, a short periplasmic loop between the second and third segments, and a cytoplasmic C-terminal domain. researchgate.netnih.govuniprot.org The three transmembrane helices are crucial for forming the pentameric pore structure of TolQ in the inner membrane. frontiersin.orgbiorxiv.org
Evolutionary Adaptation and Divergence of this compound Homologs in Different Bacterial Species
While TolQ is broadly conserved, evolutionary adaptation and divergence of its homologs occur in different bacterial species, contributing to variations in the Tol-Pal system's specific roles or interactions. The functional similarity between TolQ and its paralogue ExbB of the TonB system is a notable example of evolutionary relationship and potential functional overlap, although overexpression phenotypes can differ, suggesting unique interactions for TolQ. oberlin.edubgsu.edu The high degree of homology within the transmembrane regions of TolQ, ExbB, and MotA across bacterial species suggests a conserved mechanism for their function, likely related to proton motive force utilization. asm.org
Studies on closely related bacteria in specific environments, such as acidophilic microbial communities, have identified TolQ-like proteins among those showing sequence divergence between different genotypic groups. pnas.org While the exact implications of this divergence for TolQ function in these specific contexts require further investigation, it highlights that even within conserved protein families, sequence variations can arise, potentially contributing to niche adaptation or subtle differences in system function.
The structural and functional homologies between TolQ/TolR and ExbB/ExbD, as well as with the flagellar motor proteins MotA/MotB, support the hypothesis that these transmembrane proteins constitute ion potential-driven molecular motors. researchgate.net This evolutionary relationship points to a common ancestral mechanism for coupling proton motive force to protein function, which has diversified to serve different cellular processes like nutrient uptake, cell integrity maintenance, and motility.
The this compound is a key component of the Tol-Pal system in Gram-negative bacteria, playing a crucial role in maintaining cell envelope integrity and facilitating the uptake of macromolecules like colicins and filamentous phages researchgate.netnih.govnih.gov. Research into TolQ and the broader Tol-Pal system employs a variety of advanced methodologies to understand its structure, function, localization, and interactions.
Advanced Methodologies Employed in Tolq Protein Research
Biochemical and Biophysical Characterization Techniques
These techniques are essential for isolating, analyzing the physical properties, and determining the structural organization of TolQ within the bacterial cell envelope.
Cellular Fractionation and Membrane Protein Solubilization/Purification
Cellular fractionation is a primary step to isolate the specific cellular compartment where TolQ resides. Studies have shown TolQ to be localized to the cytoplasmic (inner) membrane in Escherichia coli. researchgate.netnih.gov Following fractionation, membrane proteins, including TolQ, must be solubilized from the lipid bilayer using detergents. sigmaaldrich.com The choice of detergent is critical to efficiently extract the protein while preserving its native conformation and activity. sigmaaldrich.com Different detergents and conditions are often screened to optimize solubilization yield and the formation of stable protein-detergent complexes. sigmaaldrich.com
Purification of solubilized TolQ is typically achieved through chromatography techniques, such as affinity chromatography (e.g., using His-tags) or size exclusion chromatography. biorxiv.orgnih.govbiologicscorp.combiorxiv.org These methods allow for the isolation of TolQ from other membrane and soluble proteins, yielding a purified sample for further biochemical and biophysical analyses. biorxiv.orgnih.govbiologicscorp.combiorxiv.org For instance, TolQ protein from Acinetobacter baumannii has been purified from membrane fractions using a combination of affinity and size exclusion chromatography. biorxiv.orgnih.govbiorxiv.org
Limited Proteolysis and Conformational Probing
Limited proteolysis is a valuable biochemical technique used to probe protein structure and detect conformational changes. p4eu.orghuji.ac.il This method involves incubating a protein with a low concentration of a protease, which cleaves the protein at accessible, often flexible, regions. p4eu.orghuji.ac.il The resulting fragments are then analyzed by techniques like SDS-PAGE. p4eu.orghuji.ac.il Changes in the digestion pattern (appearance or disappearance of fragments) can indicate alterations in protein conformation or accessibility of cleavage sites. p4eu.orghuji.ac.il
Limited proteolysis has been used to study the conformation of TolA, a protein that interacts with TolQ and TolR in the inner membrane complex. nih.govnih.gov Experiments showed that dissipation of the proton motive force (PMF) led to a different proteinase K digestion pattern of TolA, suggesting a PMF-dependent conformational change. nih.govnih.gov This change required the presence of TolQ and TolR, indicating their involvement in modulating TolA conformation. nih.govnih.gov While these studies primarily focused on TolA, the principle of limited proteolysis can be applied to TolQ itself or the TolQ-containing complex to investigate its structural dynamics and how it is influenced by factors like PMF or interactions with other proteins. Limited proteolysis can also be used as a surface probe for membrane proteins. p4eu.org
Chemical Cross-linking and Co-immunoprecipitation for Interaction Studies
Chemical cross-linking and co-immunoprecipitation are key techniques for identifying and validating protein-protein interactions, which are crucial for understanding how TolQ functions within the Tol-Pal system.
Chemical cross-linking involves using bifunctional reagents to covalently link proteins that are in close proximity. nih.gov After cross-linking, the proteins are typically analyzed by SDS-PAGE and Western blotting. The appearance of higher molecular weight bands corresponding to cross-linked protein complexes indicates interaction. Chemical cross-linking experiments have provided evidence for interactions between TolQ transmembrane domains and self-interaction, suggesting TolQ exists as multimers in the complex. nih.govproteopedia.org Interactions between TolQ and TolR, as well as TolR dimerization, have also been detected using chemical cross-linking. nih.govproteopedia.orguniprot.org
Co-immunoprecipitation (Co-IP) is another technique used to study protein interactions. This method involves using an antibody specific to one protein (the "bait") to pull it down from a cell lysate. If other proteins (the "prey") are bound to the bait protein, they will also be pulled down and can be detected by Western blotting with antibodies specific to the prey proteins. Co-immunoprecipitation experiments have confirmed the formation of TolQ multimers. nih.gov These techniques, often used in conjunction, have been instrumental in mapping the complex network of interactions within the Tol-Pal system, including those involving TolQ, TolR, TolA, TolB, and Pal. nih.govproteopedia.orguniprot.orgebi.ac.ukresearchgate.netstring-db.org
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques are fundamental for investigating the function of TolQ, identifying critical residues or domains, and visualizing its localization within the cell.
Targeted Gene Knockouts and Site-Directed Mutagenesis for Functional Dissection
Targeted gene knockout involves deleting or inactivating a specific gene, such as tolQ, to observe the resulting phenotype and infer the gene's function. nih.govidtdna.com tolQ mutants in E. coli exhibit phenotypes such as hypersensitivity to detergents and antibiotics, leakage of periplasmic contents, and defects in the uptake of group A colicins and filamentous phages, highlighting the importance of TolQ for outer membrane integrity and macromolecule import. researchgate.netnih.govnih.govnih.gov Nonpolar deletion of tolQ has been used to study its effect on cell division phenotypes. nih.gov
Site-directed mutagenesis allows for precise changes to the DNA sequence, leading to specific amino acid substitutions, deletions, or insertions in the this compound. addgene.org This technique is invaluable for identifying residues or regions critical for TolQ function, structure, or interaction with other proteins. biologicscorp.comaddgene.org Mutational analysis of tolQ has indicated that the third transmembrane region and parts of the large cytoplasmic loop are necessary for its activity. researchgate.netnih.gov Point mutations in TolQ transmembrane segments have been shown to alter cell envelope integrity. nih.govresearchgate.net Site-directed mutagenesis has also been used to study interactions within the Tol-Pal system by creating mutations in tolQ and analyzing their effects or isolating suppressor mutations in interacting partners like tolR or tolA. nih.govresearchgate.netnih.govnih.gov
Construction and Analysis of Fusion Proteins (e.g., TolQ-GFP, TolQ-β-galactosidase, TolQ-alkaline phosphatase)
Creating fusion proteins, where TolQ is genetically linked to a reporter protein, is a common strategy to study TolQ localization, expression levels, and topology.
Fusion proteins with enzymes like β-galactosidase (LacZ) or alkaline phosphatase (PhoA) are particularly useful for determining membrane protein topology. researchgate.netnih.govasm.orgasm.org The principle is based on the fact that β-galactosidase is active in the cytoplasm but inactive in the periplasm, while alkaline phosphatase is active in the periplasm but inactive in the cytoplasm. By creating fusions at different points within TolQ, the enzymatic activity in different cellular compartments can indicate whether that part of TolQ is located in the cytoplasm or the periplasm. Analysis of TolQ-β-galactosidase and TolQ-alkaline phosphatase fusions has supported a model where TolQ is an integral cytoplasmic membrane protein with specific regions exposed to the periplasm and cytoplasm. researchgate.netnih.govasm.orgresearchgate.net
Fusion proteins with fluorescent proteins like Green Fluorescent Protein (GFP) or its variants (YFP, mCherry) allow for the visualization of TolQ localization in live cells using fluorescence microscopy. nih.govasm.orgnih.govcnjournals.cominvivogen.com TolQ-GFP fusions have been used to show that TolQ localizes to cell constriction sites during cell division in E. coli and Caulobacter. nih.govasm.orgnih.govresearchgate.net Analysis of such fusions in mutant backgrounds can help determine which other proteins are required for proper TolQ localization. nih.govresearchgate.net For example, TolQ-GFP still localized to division sites even in the absence of other Tol-Pal proteins, suggesting it can recognize these sites independently. nih.govresearchgate.net Overexpression of TolQ-GFP has also been used to study the morphological consequences, revealing a phenotype similar to FtsN depletion. nih.govoberlin.edu
Tolq Protein in Bacterial Pathogenesis and Therapeutic Implications
Contribution of TolQ Protein to Bacterial Virulence and Survival in Host Environments
The this compound, as an integral part of the Tol-Pal system, is a significant contributor to the virulence and survival of numerous Gram-negative pathogens. oup.comnih.gov Its primary role in maintaining outer membrane integrity is essential for bacteria to withstand the harsh conditions of a host environment, which include immune responses and the presence of antimicrobial compounds. oup.comproteopedia.orgscilit.com A compromised Tol-Pal system leads to a destabilized outer membrane, making the bacteria more vulnerable and less capable of causing effective infection. oup.comuniprot.org
Research has demonstrated that the deletion or mutation of genes within the Tol-Pal system, including tolQ, results in attenuated virulence in several pathogenic species. nih.govmdpi.com For instance, in Edwardsiella ictaluri, the causative agent of enteric septicemia in catfish, mutants lacking tolQ showed significantly reduced mortality rates in infected fish compared to the wild-type strain. nih.gov Similarly, the Tol-Pal system is required for pathogenesis in bacteria such as uropathogenic Escherichia coli, Salmonella typhimurium, and Acinetobacter baumannii. oup.comnih.gov In some pathogens, the genes of the Tol-Pal system are essential for growth and survival, meaning that mutants cannot replicate or survive within the host. nih.govmdpi.com This highlights the system's critical function in sustaining pathogenesis. nih.gov
The table below summarizes research findings on the impact of Tol-Pal system mutations on the virulence of various Gram-negative bacteria.
| Bacterial Species | Impact of Tol-Pal System Mutation (including tolQ) | Reference |
|---|---|---|
| Acinetobacter baumannii | Decreased killing phenotype in Galleria mellonella infection model. | nih.gov |
| Edwardsiella ictaluri | Significantly lower mortality in infected catfish for tolQ and tolR mutants. | nih.gov |
| Uropathogenic Escherichia coli | Required for pathogenesis. | oup.com |
| Salmonella typhimurium | Required for virulence. | oup.com |
| Haemophilus ducreyi | Required for pathogenesis. | oup.com |
This compound as a Prospective Target for Novel Antibacterial Strategies
The increasing prevalence of multi-drug-resistant (MDR) bacteria necessitates the discovery of novel therapeutic targets. frontiersin.org The Tol-Pal system, and specifically the this compound, has emerged as a promising candidate for the development of new antibacterial drugs. nih.govnih.govmdpi.com This is due to several key factors: the system is highly conserved across a wide range of Gram-negative bacteria, it is crucial for bacterial viability and virulence, and it is absent in humans, which minimizes the potential for host toxicity. nih.gov
Disrupting the Tol-Pal system represents a viable strategy for antibacterial therapy. nih.gov Any inhibitor that targets the function or interaction of the proteins within this complex—including TolQ—could be effective against MDR pathogens that are resistant to conventional antibiotics. nih.gov Since the system's primary function is to maintain the structural integrity of the outer membrane, its inhibition would lead to a compromised barrier, rendering the bacteria susceptible to other drugs and the host's immune system. oup.comfrontiersin.org Therefore, molecules designed to interfere with the protein-protein interactions within the Tol-Pal complex or to bind directly to components like TolQ are considered promising compounds for future antibacterial agents. nih.gov
Modulation of Antimicrobial Susceptibility and Resistance Mechanisms by this compound Function
The function of the this compound is directly linked to a bacterium's susceptibility to various antimicrobial agents. A fully functional Tol-Pal system contributes to the innate resistance of Gram-negative bacteria by maintaining the outer membrane as a robust permeability barrier. oup.comnih.gov This barrier effectively excludes many classes of antibiotics. oup.com
Conversely, mutations or deletions in the tol genes, including tolQ, lead to a compromised outer membrane, which results in hypersensitivity to a range of substances. asm.org Studies have shown that bacteria with a defective Tol-Pal system exhibit increased susceptibility to certain antibiotics, including gentamicin (B1671437), bacitracin, β-lactams, vancomycin, and novobiocin. nih.govmdpi.comnih.gov This hypersensitivity also extends to detergents and bile salts, compounds that bacteria must resist to survive in a host environment like the gut. nih.govasm.org For example, a deletion of the Tol-Pal system in Acinetobacter baumannii resulted in significantly increased sensitivity to both gentamicin and bacitracin. nih.gov This demonstrates that the integrity of the Tol-Pal system, powered by TolQ, is a key determinant of the intrinsic antimicrobial resistance profile of many Gram-negative pathogens.
Q & A
Q. Functional Differentiation
- Colicin import : Requires TolQ-TolR-TolA to translocate colicins (e.g., ColA) across the periplasm via PMF .
- Envelope maintenance : Independent of colicin uptake, TolQ-TolR interactions prevent OMV blebbing and bile salt sensitivity .
Methodology : Radiolabeled colicin uptake assays and OMV quantification via nanoparticle tracking analysis .
How do TolQ homologs in other bacteria inform evolutionary conservation?
Q. Comparative Analysis
- MotA/ExbB homology : Shared TMD motifs in Desulfovibrio and Pseudomonas TolQ suggest conserved ion-channel functions .
- Pathogen-specific adaptations : A. baumannii TolQ-TolR has unique extracellular loops for antibiotic resistance .
Methodology : Phylogenetic clustering and heterologous expression in E. coli .
Q. Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
